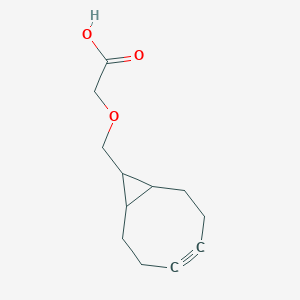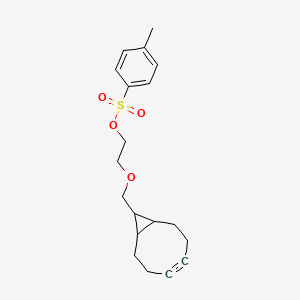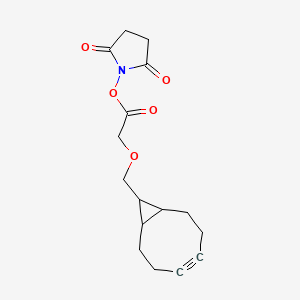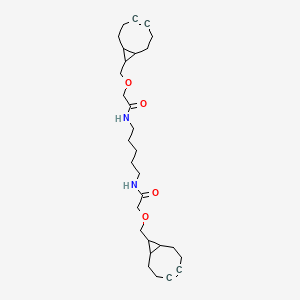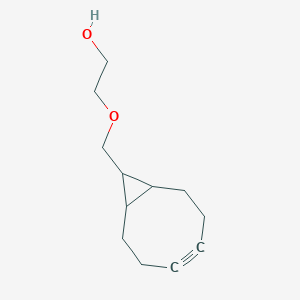
Bcn-peg1-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcn-peg1-OH, also known as bicyclo[6.1.0]nonyne-polyethylene glycol1-hydroxyl, is a versatile reagent widely used in bioconjugation chemistry. It is a member of the polyethylene glycol (PEG) linker family, which contains a highly reactive bicyclo[6.1.0]nonyne (BCN) group. This compound is particularly notable for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a copper catalyst, making it highly valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcn-peg1-OH typically involves the conjugation of a BCN moiety to a polyethylene glycol (PEG) chain. The reaction can be carried out in either organic solvents or aqueous solutions, depending on the solubility and properties of the substrate molecules. The PEG spacer in the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the purification of the final product to achieve a purity of ≥95%, making it suitable for various research and development applications .
Chemical Reactions Analysis
Types of Reactions
Bcn-peg1-OH primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and selective, allowing for the conjugation of azide-labeled molecules to BCN-modified substrates without the need for a copper catalyst .
Common Reagents and Conditions
The SPAAC reaction between this compound and azide-containing molecules can be performed under mild physiological conditions, making it suitable for use in biological systems. The reaction is typically carried out in aqueous solutions or organic solvents, depending on the solubility of the reactants .
Major Products Formed
The major products formed from the SPAAC reaction involving this compound are stable triazole linkages. These linkages are highly stable and do not interfere with native biological processes, making them ideal for bioconjugation applications .
Scientific Research Applications
Bcn-peg1-OH has a wide range of scientific research applications, including:
Imaging and Bioimaging: The compound is used to conjugate biomolecules with imaging agents, such as quantum dots or magnetic nanoparticles, for visualizing and tracking cellular processes and diagnosing diseases.
Materials Science: This compound is utilized in the creation of diverse functional materials and conjugates with precise control, making it valuable in materials science research.
Mechanism of Action
The mechanism of action of Bcn-peg1-OH involves its highly reactive BCN group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction forms stable triazole linkages without the need for a copper catalyst, allowing for efficient and selective bioconjugation. The PEG spacer in the compound increases its hydrophilicity and fine-tunes the properties of the PEGylated molecules, enhancing their solubility and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Bcn-peg2-OH
- Bcn-peg3-OH
- Bcn-peg4-OH
- Bcn-peg8-OH
- Bcn-peg12-OH
Uniqueness
Bcn-peg1-OH is unique due to its single PEG unit, which provides a balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring minimal steric hindrance and high reactivity. Compared to its longer PEG counterparts, this compound offers a more compact structure, making it ideal for specific bioconjugation and drug delivery applications .
Properties
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-7-8-14-9-12-10-5-3-1-2-4-6-11(10)12/h10-13H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBVTBOCACHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCCO)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

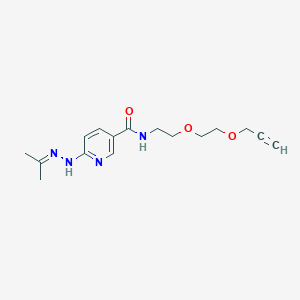
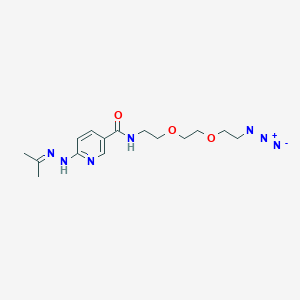
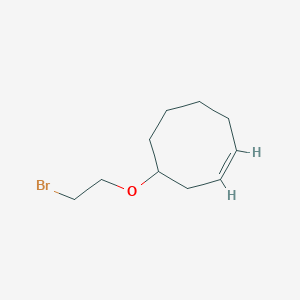
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
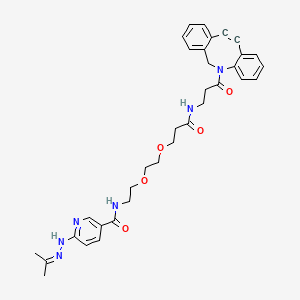
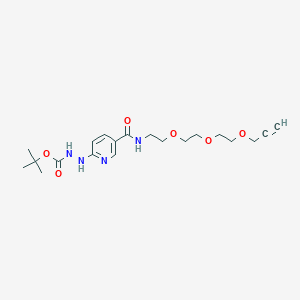
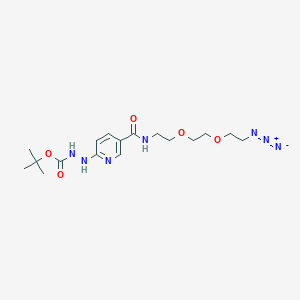
![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
